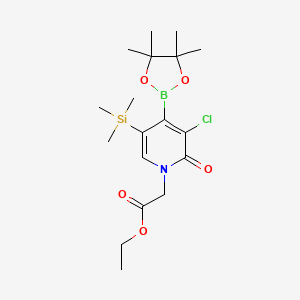
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine is an organic compound with the molecular formula C14H19NO This compound is characterized by a naphthalene ring substituted with a dimethylamino-ethoxy group and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine typically involves the following steps:
Starting Materials: The synthesis begins with naphthalene-1-amine and 2-dimethylaminoethanol.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A common method involves the use of a base such as sodium hydride (NaH) to deprotonate the alcohol, followed by nucleophilic substitution with the naphthalene derivative.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Alkylated or acylated naphthalene derivatives.
Aplicaciones Científicas De Investigación
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety, which can exhibit fluorescence properties.
Medicine: Explored for its potential pharmacological activities, including as a precursor for drug development.
Industry: Utilized in the synthesis of dyes and pigments due to its stable aromatic structure.
Mecanismo De Acción
The mechanism of action of 4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the naphthalene ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-(2-Dimethylamino-ethoxy)-benzylamine: Similar structure but with a benzene ring instead of a naphthalene ring.
4-(2-Dimethylamino-ethoxy)-phenylamine: Another similar compound with a phenyl ring.
Uniqueness
4-(2-Dimethylamino-ethoxy)-naphthalen-1-ylamine is unique due to its naphthalene core, which provides enhanced stability and potential for fluorescence compared to its benzene or phenyl analogs. This makes it particularly valuable in applications requiring stable aromatic compounds with specific electronic properties.
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
4-[2-(dimethylamino)ethoxy]naphthalen-1-amine |
InChI |
InChI=1S/C14H18N2O/c1-16(2)9-10-17-14-8-7-13(15)11-5-3-4-6-12(11)14/h3-8H,9-10,15H2,1-2H3 |
Clave InChI |
LVEDFHJRNKSWKG-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC1=CC=C(C2=CC=CC=C21)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![4-Bromo-2-methyl-6-[(trifluoromethyl)sulphonyl]-1H-benzimidazole](/img/structure/B12069424.png)

![1,4,7,11-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12069432.png)
![(5-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanamine](/img/structure/B12069438.png)



